molecular formula C15H14N2O3S2 B13067645 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide

Cat. No.: B13067645
M. Wt: 334.4 g/mol
InChI Key: NRKNWICBOHDTBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methyl-4-(methylthio)phenol with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with cyanide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
  • 4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
  • 3-Cyano-4-(3-methylphenoxy)benzenesulfonamide

Uniqueness

This compound is unique due to the presence of both a cyano group and a methylthio group, which can participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C15H14N2O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

3-cyano-4-(3-methyl-4-methylsulfanylphenoxy)benzenesulfonamide

InChI

InChI=1S/C15H14N2O3S2/c1-10-7-12(3-6-15(10)21-2)20-14-5-4-13(22(17,18)19)8-11(14)9-16/h3-8H,1-2H3,(H2,17,18,19)

InChI Key

NRKNWICBOHDTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)C#N)SC

Origin of Product

United States

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